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Compound of Interest

Compound Name: ATSM

Cat. No.: B1609474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of

Diacetylbis(N(4)-methylthiosemicarbazone) (ATSM), also known as CuII(atsm), in various

animal models based on currently available scientific literature. This document covers protocols

for cancer and neurological disease models and discusses the known pharmacokinetic

parameters and signaling pathways associated with ATSM treatment.

Introduction to ATSM
ATSM is a lipophilic, neutral copper(II) complex that can readily cross cell membranes,

including the blood-brain barrier. Its mechanism of action is believed to involve the intracellular

reduction of Cu(II) to Cu(I), leading to the dissociation of the complex and the release of copper

ions. This process is thought to be enhanced in hypoxic cells, making ATSM a compound of

interest for targeting hypoxic tumors and for its potential neuroprotective effects.

Administration of ATSM in Cancer Animal Models
ATSM has been investigated for its therapeutic potential in cancer, primarily as a vehicle for

targeted radiotherapy using its copper-64 labeled form (64Cu-ATSM). However, non-

radioactive ATSM has also shown anti-cancer effects.

Experimental Protocols
a) Intravenous (IV) Administration of 64Cu-ATSM for Therapy
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Animal Model: Mice bearing U87MG glioblastoma tumors.[1]

Objective: To inhibit tumor growth through targeted internal radiotherapy.[1]

Vehicle Formulation:64Cu-ATSM can be formulated in a solution containing dimethyl

sulfoxide (DMSO), polysorbate-80, sodium L(+)-ascorbate, glycine, and sterile water.[1]

Preparation: Dissolve Cu-ATSM and ATSM in DMSO. Separately, prepare a solution of

polysorbate-80, sodium L(+)-ascorbate, and glycine in sterile water. The DMSO solution is

then added to the aqueous solution and further diluted with sterile water.[1]

Dosage and Administration:

A mixture of Cu-ATSM and ATSM (ratio 2:25) can be administered intravenously.[1]

The No-Observed-Adverse-Effect-Level (NOAEL) in a 7-day intravenous toxicity study in

BALB/c mice was determined to be 81 μg/kg for a mixture of Cu-ATSM and ATSM.[1]

Multiple administrations have been shown to be effective in inhibiting tumor growth.[1]

Experimental Workflow:
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Experimental workflow for intravenous administration of 64Cu-ATSM in a cancer mouse
model.
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b) Intraperitoneal (IP) Administration

While specific protocols for therapeutic ATSM are limited, intraperitoneal administration of

64Cu-labeled antibodies has been used in preclinical cancer models, suggesting a potential

route for ATSM delivery.[2][3]

Animal Model: Mice with peritoneal dissemination of cancer.[3]

Objective: To deliver the therapeutic agent directly to the peritoneal cavity.

General Protocol:

Restrain the mouse, typically by scruffing the neck, and position it to expose the abdomen.

Locate the lower right quadrant of the abdomen to avoid the cecum.

Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.

Aspirate to ensure the needle has not entered the bladder or intestines.

Inject the solution slowly.

Dosage: A therapeutic dose of 22.2 MBq of 64Cu-labeled cetuximab has been used in mice.

[3]
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Parameter
Animal
Model

Administrat
ion Route

Dose
Key
Findings

Reference

Pharmacokin

etics

Half-life BALB/c Mice Intravenous 15 µg total

Cu-ATSM:

21.5 min,

ATSM: 22.4

min

[1]

Safety

NOAEL (7-

day)
BALB/c Mice Intravenous

81 µg/kg (Cu-

ATSM:ATSM

2:25)

No adverse

effects

observed

[1]

Efficacy

Tumor

Growth

Mice with

U87MG

glioblastoma

Intravenous

Multiple

doses of

64Cu-ATSM

Effective

inhibition of

tumor growth

and

prolonged

survival

[1]

Tumor

Growth

Mice with

peritoneal

dissemination

Intraperitonea

l

22.2 MBq

64Cu-

cetuximab

Inhibited

tumor growth

and extended

survival

[3]

Signaling Pathways
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in

many cancers, promoting cell growth, proliferation, and survival.[4][5] While direct in vivo

evidence of ATSM modulating this pathway is still emerging, its ability to induce oxidative

stress through copper delivery could potentially impact this and other redox-sensitive signaling

pathways. Another key pathway in hypoxic tumors is the HIF-1α pathway, which is a master

regulator of the cellular response to low oxygen. Given ATSM's preferential accumulation in

hypoxic regions, it is plausible that it could interfere with HIF-1α signaling.
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Simplified PI3K/Akt/mTOR signaling pathway often dysregulated in cancer.

Administration of ATSM in Neurological Disease
Animal Models
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Oral administration of CuII(atsm) has shown therapeutic promise in animal models of

amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Experimental Protocols
a) Oral Gavage

Animal Model: SOD1G93A mice (a model for ALS).[6][7]

Objective: To slow disease progression, improve motor function, and extend survival.[4][7]

Vehicle Formulation: While often described as a "standard suspension vehicle," the exact

composition can vary. A common approach for oral gavage of hydrophobic compounds is a

suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

Dosage and Administration:

Daily oral gavage with doses ranging from 30 mg/kg to 100 mg/kg.[6][8]

Treatment can be initiated before or after symptom onset.[8]

Caution: A high dose of 100 mg/kg/day in SOD1G93A mice on a C57BL/6 background was

associated with toxicity in a subset of animals, necessitating a dose reduction to 60

mg/kg/day.[6]

Experimental Workflow:
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Experimental workflow for oral administration of ATSM in a neurological disease mouse
model.
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Parameter
Animal
Model

Administrat
ion Route

Dose
Key
Findings

Reference

Pharmacokin

etics

Cmax

(Plasma)

Sprague

Dawley Rats
Oral 20 mg/kg

488.1 ± 67.0

ng/mL

Tmax

(Plasma)

Sprague

Dawley Rats
Oral 20 mg/kg 10 h

Oral

Bioavailability

Sprague

Dawley Rats
Oral 20 mg/kg 53 ± 5%

Efficacy

Survival
SOD1G37R

Mice
Oral 30 mg/kg/day

26%

improvement

in survival

[8]

Motor

Function

SOD1G93A

Mice
Oral 60 mg/kg/day

Slowed

disease

progression

[6]

Dopaminergic

Neurons

6-OHDA-

lesioned Mice

(Parkinson's

model)

Oral 30 mg/kg/day

26% increase

in surviving

SNpc

dopaminergic

neurons

Motor

Function

MPTP-

lesioned Mice

(Parkinson's

model)

Oral 30 mg/kg/day

Significantly

faster Tturn

and Ttotal in

pole test

Signaling Pathways
In the context of neurodegenerative diseases, the precise signaling pathways modulated by

ATSM are still under investigation. One proposed mechanism in ALS models involving mutant

SOD1 is that CuII(atsm) can improve the copper content of the mutant SOD1 protein,
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potentially restoring some of its enzymatic activity or altering its toxic properties.[7] More

broadly, neurodegenerative diseases involve complex signaling cascades related to oxidative

stress, protein misfolding, and neuroinflammation. The ability of ATSM to modulate copper

homeostasis and cellular redox state suggests it may influence these pathways.

CuII(atsm)

Copper-deficient
Mutant SOD1

Delivers Copper

Holo (Copper-bound)
SOD1

Improved Copper
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Neuroprotection

Leads to

Click to download full resolution via product page

Proposed mechanism of ATSM action in mutant SOD1 models of ALS.

Administration of ATSM in Cardiovascular Disease
Animal Models
Currently, there is a significant lack of published data on the administration of ATSM for

therapeutic purposes in animal models of cardiovascular diseases such as myocardial

infarction or heart failure. While the role of copper in cardiovascular health is an area of active

research, specific protocols and efficacy data for ATSM in this context are not yet established.
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Potential Signaling Pathways of Interest
Should ATSM be investigated for cardioprotective effects, relevant signaling pathways to

consider would include those involved in oxidative stress, inflammation, and apoptosis, which

are central to the pathophysiology of many cardiovascular diseases. Key pathways include:

NF-κB Signaling: A critical regulator of inflammation.

MAPK Signaling: Involved in cellular stress responses, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling: Plays a role in cell survival and metabolism.[6]

Conclusion
ATSM has demonstrated therapeutic potential in preclinical animal models of cancer and

neurodegenerative diseases. The administration protocols and efficacy vary depending on the

disease model and the intended therapeutic outcome. For cancer, intravenous administration of

64Cu-ATSM is a promising strategy for targeted radiotherapy. In neurological disorders like

ALS, oral administration of CuII(atsm) has shown significant neuroprotective effects. Further

research is needed to fully elucidate the mechanisms of action, including the specific signaling

pathways modulated by ATSM in vivo, and to explore its potential in other disease areas such

as cardiovascular disease. Researchers should carefully consider the vehicle, dosage, and

administration route based on the specific animal model and experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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